5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-phenyl-3-(trifluoromethyl)pyrazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-7-9(17)10(11(12,13)14)15-16(7)8-5-3-2-4-6-8/h2-6,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHTWWBAMZHHLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356176 |

Source

|

| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119868-25-6 |

Source

|

| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119868-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The introduction of a trifluoromethyl group and a hydroxyl moiety at the C4 position of the pyrazole ring is anticipated to confer unique physicochemical and pharmacological properties. This document outlines a proposed synthetic pathway, rooted in established chemical principles, and details the analytical techniques essential for the structural elucidation and purity assessment of the target molecule. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Significance of Trifluoromethylated Pyrazol-4-ols

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies.[1] The strategic functionalization of the pyrazole ring is a key approach in the modulation of biological activity. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2]

While the synthesis of pyrazol-5-ones through the condensation of β-ketoesters and hydrazines is a classical and widely documented reaction, the synthesis of their pyrazol-4-ol isomers presents a more nuanced challenge.[3] The hydroxyl group at the C4 position introduces a new vector for hydrogen bonding and potential metabolic pathways, making these compounds particularly interesting for investigation.

This guide focuses on the synthesis and characterization of This compound , a molecule that combines the advantageous features of the pyrazole core, a trifluoromethyl substituent, and a C4-hydroxyl group.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the acylation of ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization with phenylhydrazine.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-acetyl-4,4,4-trifluoro-3-oxobutanoate (Proposed Intermediate)

The initial step involves the C-acylation of ethyl 4,4,4-trifluoroacetoacetate at the α-position with acetyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as sodium hydride or magnesium ethoxide, to generate the enolate of the β-ketoester, which then acts as the nucleophile.

Experimental Protocol (Proposed):

-

To a stirred solution of magnesium turnings in anhydrous ethanol under an inert atmosphere (e.g., argon), a catalytic amount of iodine is added to initiate the reaction.

-

The mixture is gently heated until the magnesium has completely reacted to form magnesium ethoxide.

-

The reaction mixture is cooled, and ethyl 4,4,4-trifluoroacetoacetate, dissolved in an anhydrous solvent like diethyl ether or THF, is added dropwise.

-

The mixture is stirred to ensure the complete formation of the magnesium enolate.

-

Acetyl chloride is then added dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the addition of a dilute acid (e.g., HCl or H₂SO₄), and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form this compound

The synthesized β-triketone intermediate is then reacted with phenylhydrazine. The more nucleophilic nitrogen of phenylhydrazine will initially attack one of the carbonyl groups, followed by an intramolecular condensation and cyclization to form the pyrazole ring. Subsequent hydrolysis of the ester group and decarboxylation would lead to the desired pyrazol-4-ol.

Experimental Protocol (Proposed):

-

The crude ethyl 2-acetyl-4,4,4-trifluoro-3-oxobutanoate is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Phenylhydrazine is added to the solution, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting residue is then subjected to purification, likely via column chromatography on silica gel, to isolate the final product.

Characterization of the Final Compound

As no experimentally derived data for this compound is available in the searched literature, the following characterization data is predicted based on the analysis of structurally similar compounds.[3][4][5][6][7]

Data Presentation

| Analytical Technique | Predicted Data |

| Appearance | White to off-white solid |

| Melting Point | 150-160 °C (predicted range) |

| Molecular Formula | C₁₁H₉F₃N₂O |

| Molecular Weight | 258.20 g/mol |

| ¹H NMR (in CDCl₃) | δ ~2.3 ppm (s, 3H, CH₃), δ ~5.0-6.0 ppm (br s, 1H, OH), δ ~7.2-7.6 ppm (m, 5H, Ar-H) |

| ¹³C NMR (in CDCl₃) | δ ~10 ppm (CH₃), δ ~110-145 ppm (Ar-C and pyrazole C), δ ~123 ppm (q, J(CF) ≈ 268 Hz, CF₃), δ ~150-160 ppm (C-OH and C-CF₃ on pyrazole) |

| Mass Spectrometry (EI) | m/z 258 (M⁺), fragments corresponding to loss of H, CH₃, CF₃, and phenyl groups. |

| FT-IR (KBr) | ~3200-3400 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=N, C=C stretch), ~1100-1300 cm⁻¹ (C-F stretch) |

Self-Validating Systems and Trustworthiness

The integrity of this synthetic and characterization guide is built upon a self-validating framework. Each step of the proposed protocol is designed to be monitored and validated by standard analytical techniques.

-

Reaction Monitoring: Thin-layer chromatography (TLC) should be employed at each stage to track the consumption of starting materials and the formation of products.

-

Intermediate Verification: The structure of the proposed intermediate, ethyl 2-acetyl-4,4,4-trifluoro-3-oxobutanoate, should be confirmed by NMR and mass spectrometry before proceeding to the final step.

-

Final Product Confirmation: The identity and purity of the final product must be rigorously confirmed by a combination of NMR (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy. The obtained data should be compared with the predicted values.

-

Purity Assessment: The purity of the final compound should be determined by high-performance liquid chromatography (HPLC) and elemental analysis.

Diagram of the Validation Workflow

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. As a Senior Application Scientist, the following sections will not only detail the methodologies but also provide insights into the interpretation of the spectral data, grounded in the principles of chemical structure and reactivity. The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, and robust analytical characterization is paramount for advancing drug discovery programs.[1]

The structure of this compound, a member of the pyrazole family, presents a unique combination of substituents: a phenyl group at the 1-position, a trifluoromethyl group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position. Each of these functional groups imparts distinct spectroscopic signatures that, when analyzed in concert, provide an unambiguous confirmation of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically recorded on a 400 or 500 MHz spectrometer.

Interpretation of the Spectrum:

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (-CH₃) | ~2.3 | Singlet | 3H |

| Phenyl Protons (-C₆H₅) | ~7.2 - 7.6 | Multiplet | 5H |

| Hydroxyl Proton (-OH) | Variable (broad singlet) | Broad Singlet | 1H |

-

Methyl Protons: The methyl group at the C5 position is expected to appear as a sharp singlet around 2.3 ppm. The electron-donating nature of the methyl group and its position on the pyrazole ring influence this chemical shift. For comparison, the methyl protons in 5-methyl-3-(trifluoromethyl)-1H-pyrazole appear at approximately 2.30 ppm.[2]

-

Phenyl Protons: The five protons of the phenyl group at the N1 position will resonate in the aromatic region, typically between 7.2 and 7.6 ppm, as a complex multiplet. The exact chemical shifts will depend on the rotational dynamics of the phenyl ring and the electronic effects of the pyrazole ring.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet and its integration would correspond to one proton.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Interpretation of the Spectrum:

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Methyl Carbon (-CH₃) | ~10 - 15 |

| Phenyl Carbons (-C₆H₅) | ~120 - 140 |

| Pyrazole Ring Carbons (C3, C4, C5) | ~100 - 150 |

| Trifluoromethyl Carbon (-CF₃) | ~120 (quartet) |

-

Methyl Carbon: The carbon of the C5-methyl group is expected in the aliphatic region, around 10-15 ppm.

-

Phenyl Carbons: The carbons of the N1-phenyl group will show a series of peaks in the aromatic region (120-140 ppm). The ipso-carbon (the one attached to the nitrogen) will have a distinct chemical shift from the ortho, meta, and para carbons.

-

Pyrazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons of the pyrazole ring are influenced by the substituents. The C3 carbon, attached to the electron-withdrawing trifluoromethyl group, will be shifted downfield. The C4 carbon, bearing the hydroxyl group, and the C5 carbon, attached to the methyl group, will also have characteristic chemical shifts.

-

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is expected to be around 120 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.

Interpretation of the Spectrum:

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (pyrazole ring) | ~1600 | Medium |

| C=C Stretch (aromatic/pyrazole) | 1450 - 1600 | Medium to Strong |

| C-F Stretch (trifluoromethyl) | 1100 - 1300 | Strong |

-

O-H Stretch: A prominent broad band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings will appear in the 1450-1600 cm⁻¹ region.

-

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region due to the C-F stretching vibrations. The IR spectrum of 5-methyl-3-(trifluoromethyl)-1H-pyrazole shows strong bands at 1254 cm⁻¹ and 1159 cm⁻¹.[2]

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Techniques such as electron ionization (EI) or electrospray ionization (ESI) can be used. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the confirmation of the molecular formula.

Interpretation of the Spectrum:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉F₃N₂O, MW = 258.19 g/mol ). In ESI, the protonated molecule [M+H]⁺ at m/z 259.07 would be expected.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of the trifluoromethyl group (CF₃), the methyl group (CH₃), or cleavage of the phenyl group. The stability of the pyrazole ring often leads to it being a prominent fragment in the mass spectrum.

Visualization of Molecular Structure and Spectroscopic Relationships

The following diagrams illustrate the structure of this compound and the key correlations in its NMR spectra.

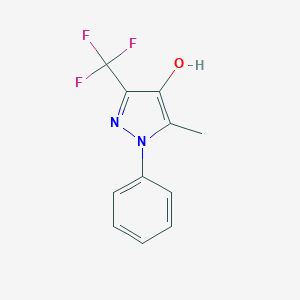

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR correlations for the target molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a self-validating system for its structural confirmation. The unique electronic and structural features imparted by the phenyl, trifluoromethyl, hydroxyl, and methyl substituents result in a distinct and interpretable set of spectral data. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds, facilitating the advancement of chemical and pharmaceutical research.

References

-

Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(45), 25688-25697. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6263. Available at: [Link]

- Krasavin, M. Y., & Shetnev, A. A. (2018). Method of producing 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. Russian Federation Patent RU2642924C1.

-

Jotani, M. M., et al. (2024). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (1/1). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 565-569. Available at: [Link]

-

Abdullayev, N. F., et al. (2023). Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole. ChemRxiv. Available at: [Link]

-

Zeller, M., & Ben-Tzur, Y. (2018). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. European Patent EP3317254B1. Available at: [Link]

- Zeller, M., & Ben-Tzur, Y. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. World Intellectual Property Organization Patent WO2017084995A1.

-

Thirunarayanan, G., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126940. Available at: [Link]

-

Reddy, T. R., et al. (2016). [Ce(L-Pro)2]2(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8352-8357. Available at: [Link]

-

Experimental Section. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Ghandour, I., et al. (2017). 5-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. IUCrData, 2(1), x161989. Available at: [Link]

-

Table 1. 1H and 13C NMR spectral characteristics of 1H-pyrazole. (n.d.). ResearchGate. Available at: [Link]

-

IR spectral data of Pyrazoline derivatives (1-6). (n.d.). ResearchGate. Available at: [Link]

-

Karam, N. H., Hussain, E. M., & Tomma, J. H. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Global Pharma Technology, 11(8), 14-22. Available at: [Link]

-

Varghese, H. T., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1181, 46-60. Available at: [Link]

-

Sapkota, K. R., Anand, V., & Rai, H. C. (2024). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Kanyaka Journal of Science and Arts, 6(1). Available at: [Link]

-

Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]

-

Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link]

-

Nuta, D. C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5059. Available at: [Link]

-

Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-71. Available at: [Link]

Sources

physicochemical properties of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

An In-Depth Technical Guide to the Physicochemical Properties of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal and agricultural chemistry, recognized for their wide-ranging biological activities.[1] The compound this compound (CAS No: 119868-25-6) belongs to this versatile class of heterocyclic molecules. Its unique structural features—a pyrazole core, a phenyl group at the N1 position, a methyl group at C5, a highly electronegative trifluoromethyl group at C3, and a crucial hydroxyl group at C4—collectively dictate its chemical behavior and interaction with biological systems.

A thorough understanding of the physicochemical properties of this molecule is paramount for any researcher or drug development professional. These parameters, including acidity (pKa), lipophilicity (logP), solubility, and spectral characteristics, govern everything from reaction optimization and formulation development to absorption, distribution, metabolism, and excretion (ADME) profiling. This guide provides a comprehensive technical overview of these core properties, blending established theoretical principles with detailed, field-proven experimental protocols to ensure both accuracy and practical applicability.

Section 1: Molecular Structure and Spectroscopic Profile

The unambiguous confirmation of a compound's identity and structure is the foundational step in any chemical investigation. Spectroscopic analysis provides the necessary data for this characterization.[1]

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this specific pyrazole, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete structural verification.

Rationale for Analysis:

-

¹H NMR: Determines the number and connectivity of protons. Key signals will correspond to the methyl group, the aromatic protons of the phenyl ring, and the hydroxyl proton.

-

¹³C NMR: Identifies all unique carbon environments, including those in the pyrazole ring, the phenyl ring, the methyl group, and the trifluoromethyl carbon (which will exhibit characteristic C-F coupling).[3]

-

¹⁹F NMR: Provides a distinct and sensitive signal for the trifluoromethyl group, confirming its presence and electronic environment.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are typical ranges for similar pyrazole derivatives and may vary based on solvent and experimental conditions.[2][3][4])

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Characteristics |

| CH₃ (at C5) | 2.2 - 2.5 (singlet) | 10 - 15 | Singlet, integrating to 3 protons. |

| Phenyl-H | 7.2 - 7.8 (multiplet) | 120 - 140 | Complex multiplet integrating to 5 protons. |

| OH (at C4) | 5.0 - 9.0 (broad singlet) | - | Position and intensity are highly dependent on solvent, concentration, and temperature. |

| Pyrazole C3 | - | 145 - 155 (quartet, JCF) | Carbon bearing the CF₃ group, shows splitting due to fluorine coupling. |

| Pyrazole C4 | - | 125 - 135 | Carbon bearing the OH group. |

| Pyrazole C5 | - | 140 - 150 | Carbon bearing the CH₃ group. |

| CF₃ | - | 120 - 125 (quartet, JCF) | The trifluoromethyl carbon itself, with a large one-bond C-F coupling constant.[3] |

Experimental Protocol: NMR Spectrum Acquisition [2]

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the labile OH proton.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~15 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of ~220 ppm, a 45° pulse angle, and a relaxation delay of 2-5 seconds. A greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their unique vibrational frequencies.[5] For this compound, key absorptions will confirm the hydroxyl, aromatic, and trifluoromethyl moieties.

Table 2: Characteristic IR Absorption Bands [3][5]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Pyrazole Ring | C=N, C=C Stretching | 1400 - 1650 |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1350 (Strong, often multiple bands) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

Section 2: Core Physicochemical Properties and Determination

The following properties are critical for predicting the behavior of the compound in both chemical and biological environments. The data presented are based on predictive models and should be confirmed experimentally for mission-critical applications.[6]

Table 3: Summary of Physicochemical Properties

| Property | Value (Predicted) | Significance |

| Melting Point | 156-158 °C | Indicator of purity and solid-state stability. |

| Boiling Point | 302.1 ± 37.0 °C | Defines the upper-temperature limit for handling in a liquid state. |

| pKa | 7.14 ± 0.49 | Governs the ionization state in aqueous solutions; crucial for solubility and receptor binding. |

| logP | ~3.4 (Estimated) | Measures lipophilicity; predicts membrane permeability and partitioning behavior. |

Acidity Constant (pKa)

The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (anionic) forms. The acidity of this molecule is attributed to the enolic hydroxyl group at the C4 position. A pKa of ~7.14 suggests that at physiological pH (~7.4), the compound will exist as a mixture of both its neutral and ionized forms, which has profound implications for its solubility and ability to cross biological membranes.[6][7]

Experimental Protocol: UV-Vis Spectrophotometric pH Titration [8][9]

Causality: This method is based on the principle that the neutral and ionized forms of a molecule will have different UV absorbance spectra if a chromophore is present near the ionization site.[8] By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated, from which the pKa (the inflection point) can be accurately determined.[8]

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of the pyrazole compound in a water-miscible organic solvent (e.g., DMSO or ethanol).

-

Prepare a series of buffer solutions with known pH values, spanning a range from approximately pH 5 to pH 9.

-

-

Measurement:

-

For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final organic solvent concentration is low (<1%) and uniform across all samples.

-

Scan the UV-Vis spectrum (e.g., 200-400 nm) for a highly acidic (pH ~2) and a highly basic (pH ~11) sample to identify an analytical wavelength where the difference in absorbance between the two forms is maximal.[8]

-

Measure the absorbance of each buffered sample at this predetermined wavelength.

-

-

Data Analysis:

-

Plot absorbance versus pH.

-

Fit the data to a sigmoidal curve. The pH at the midpoint (inflection point) of this curve is the experimental pKa.[8]

-

Caption: Workflow for experimental pKa determination via UV-Vis spectrophotometry.

Lipophilicity (logP)

The partition coefficient (P) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water. LogP, its logarithmic form, is a key indicator of lipophilicity ("fat-liking").[10] A positive logP value indicates a preference for the lipid phase, while a negative value indicates a preference for the aqueous phase.[10] This parameter is critical for predicting a drug's ability to permeate cell membranes.[11]

Experimental Protocol: Shake-Flask Method (OECD 107)

Causality: This classic method directly measures the partitioning of a solute between two equilibrated, immiscible liquid phases. It is considered the "gold standard" for its directness and accuracy when performed carefully.[8][10]

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated water. The concentration should be low enough to avoid saturation in either phase.

-

Partitioning: In a separation funnel, combine a known volume of the aqueous sample solution with a known volume of the water-saturated n-octanol.

-

Equilibration: Shake the funnel for a sufficient time to allow equilibrium to be reached (e.g., 15-30 minutes).

-

Phase Separation: Allow the phases to separate completely. If an emulsion forms, gentle centrifugation may be required.

-

Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous and organic layers using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Calculation: Calculate the partition coefficient P as P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.[10]

Caption: The Shake-Flask method for determining the octanol-water partition coefficient (logP).

Aqueous Solubility

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[12] It is a fundamental property that affects bioavailability and formulation. The solubility of this pyrazole is expected to be pH-dependent due to its acidic pKa. At pH values significantly below the pKa, the neutral, less soluble form will dominate. As the pH increases above the pKa, the compound deprotonates to its more soluble anionic form, increasing its overall aqueous solubility.

Experimental Protocol: Flask Method (OECD 105) [13][14]

Causality: This method determines the saturation mass concentration of a substance in water at a given temperature. By adding an excess of the substance to water and allowing it to reach equilibrium, the resulting concentration of the supernatant represents the solubility limit.[13]

-

Preliminary Test: Estimate the approximate solubility to determine the appropriate amount of substance and equilibration time needed for the definitive test.[12]

-

Equilibration: Add an excess amount of the solid compound to a known volume of water (or a specific buffer solution) in a flask. Agitate the flask at a constant, controlled temperature (e.g., 20 °C or 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Cease agitation and allow the suspension to settle. If necessary, centrifuge or filter the sample to remove all undissolved solid.

-

Analysis: Accurately determine the concentration of the compound in the clear aqueous solution using a validated analytical method such as HPLC-UV.

-

Validation: Repeat the measurement with different agitation times and different amounts of starting material to ensure that a true equilibrium saturation was achieved.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. 119868-25-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ulm.edu [ulm.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. oecd.org [oecd.org]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 14. filab.fr [filab.fr]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethyl-Substituted Pyrazoles

Abstract

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of numerous therapeutic agents. Among these scaffolds, the pyrazole core stands out for its remarkable versatility and biological significance. This technical guide provides an in-depth exploration of the discovery and synthesis of novel trifluoromethyl-substituted pyrazoles, tailored for researchers, scientists, and drug development professionals. We will dissect key synthetic strategies, elucidate the mechanistic underpinnings of these transformations, and provide field-proven insights into experimental design and execution. This guide is structured to serve not as a rigid template, but as a dynamic framework for innovation in the synthesis of these vital pharmaceutical building blocks.

The Trifluoromethyl Advantage: Why CF₃-Pyrazoles Matter in Drug Discovery

The trifluoromethyl group is more than a simple structural modification; it is a strategic tool for molecular engineering. Its strong electron-withdrawing nature and high lipophilicity impart a range of desirable properties to a parent molecule, including:

-

Enhanced Metabolic Stability: The robust C-F bond resists metabolic degradation, prolonging the in vivo half-life of a drug.[1][2][3]

-

Increased Binding Affinity: The CF₃ group can engage in unique, non-covalent interactions with biological targets, leading to improved potency.[2][4]

-

Improved Membrane Permeability: The lipophilic character of the CF₃ group can facilitate the passage of molecules across biological membranes.[1][3]

-

Modulation of pKa: The electron-withdrawing effect of the CF₃ group can alter the acidity of nearby functional groups, influencing a molecule's ionization state and solubility at physiological pH.[3]

The pyrazole ring itself is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and other key interactions.[4][5] The fusion of these two entities—the trifluoromethyl group and the pyrazole core—has given rise to a plethora of successful drugs and drug candidates, most notably the selective COX-2 inhibitor, Celecoxib.[5][6]

Foundational Synthetic Strategies: Building the CF₃-Pyrazole Core

The construction of the trifluoromethyl-substituted pyrazole ring can be approached from several angles, each with its own set of advantages and considerations. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

The Classical Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

This venerable method remains a workhorse for pyrazole synthesis due to its simplicity and the wide availability of starting materials.[7][8][9] The core of this reaction is the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative.

Causality Behind Experimental Choices:

-

Regioselectivity: The use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomers.[8] The regiochemical outcome is governed by the relative reactivity of the two carbonyl groups. The more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For instance, in the synthesis of Celecoxib, the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine proceeds with high regioselectivity.[6]

-

Catalysis: While the reaction can proceed without a catalyst, acidic or basic conditions are often employed to accelerate the reaction. Lewis acids like lithium perchlorate have been shown to be effective catalysts.[8]

-

Solvent: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol are commonly used.

Workflow Diagram: Classical Pyrazole Synthesis

Caption: Workflow for classical trifluoromethyl-pyrazole synthesis.

Experimental Protocol: Synthesis of a 3-Trifluoromethyl-1,5-diarylpyrazole

-

Reaction Setup: To a solution of a 1-aryl-3-trifluoromethyl-1,3-diketone (1.0 eq) in ethanol, add the desired arylhydrazine (1.1 eq).

-

Reaction Conditions: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

The Power of Cycloadditions: [3+2] Annulation Strategies

[3+2] Cycloaddition reactions offer a powerful and often highly regioselective route to trifluoromethyl-substituted pyrazoles.[7][10] These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

Key 1,3-Dipoles for CF₃-Pyrazole Synthesis:

-

Nitrile Imines: Trifluoroacetonitrile imines, generated in situ from corresponding hydrazonoyl halides, are versatile 1,3-dipoles.[9][10]

-

Diazoalkanes: 2,2,2-Trifluorodiazoethane is another important precursor, though it can be explosive and must be handled with care.[5]

Causality Behind Experimental Choices:

-

Regioselectivity: The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.[9] The reaction often proceeds with high regiocontrol.

-

Solvent-Dependent Outcomes: In some cases, the reaction outcome can be influenced by the solvent. For example, the oxidation of initially formed 5-acyl-pyrazolines with manganese dioxide can lead to either fully substituted pyrazoles (in DMSO) or deacylated products (in hexane).[10]

Reaction Mechanism: [3+2] Cycloaddition of a Nitrile Imine

Caption: Mechanism of [3+2] cycloaddition for CF₃-pyrazole synthesis.

Efficiency in Action: Multi-Component Reactions

Multi-component reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules in a single step from three or more starting materials.[7] This approach minimizes waste, reduces reaction times, and simplifies purification procedures.

A notable example is the three-component synthesis of 3-(trifluoromethyl)pyrazoles from aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).[5] This reaction is postulated to proceed through a [3+2] cycloaddition between a diazo intermediate and BTP.[5]

Data Presentation: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Advantages | Key Challenges | Typical Yields |

| 1,3-Dicarbonyl Condensation | Readily available starting materials, simple procedure. | Potential for regioisomer formation with unsymmetrical dicarbonyls. | Good to excellent (70-95%).[8] |

| [3+2] Cycloaddition | High regioselectivity, access to diverse substitution patterns. | In situ generation of reactive intermediates may be required. | Moderate to excellent. |

| Multi-Component Reactions | High efficiency, operational simplicity, reduced waste. | Optimization of reaction conditions for multiple components can be complex. | Good to excellent. |

| N-Trifluoromethylation | Direct installation of the N-CF₃ group. | Harsh reaction conditions may be needed for some methods. | Varies depending on the method. |

The Frontier: N-Trifluoromethyl Pyrazoles

The synthesis of N-trifluoromethyl (N-CF₃) pyrazoles presents a unique set of challenges and opportunities. The N-CF₃ moiety can significantly impact a molecule's properties, but its installation is not always straightforward.

Synthetic Approaches to N-CF₃ Pyrazoles:

-

Stepwise CF₃ Installation: Older methods often involve the use of environmentally detrimental reagents like CF₂Br₂.[1]

-

Electrophilic CF₃ Sources: Reagents like the Togni reagent can be used to introduce the CF₃ group.[1]

-

Condensation with Trifluoromethylhydrazine: A more recent and process-friendly approach involves the condensation of dicarbonyl compounds with trifluoromethylhydrazine.[1] This hydrazine is often generated in situ from a more stable precursor due to its limited stability.[1]

Experimental Protocol: One-Pot Synthesis of N-CF₃ Pyrazoles

This protocol is adapted from a method utilizing transiently generated trifluoromethylhydrazine.[1]

-

Reaction Setup: To a solution of di-Boc trifluoromethylhydrazine (1.0 eq) and a 1,3-dicarbonyl substrate (1.2 eq) in dichloromethane (DCM), add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 eq).

-

Reaction Conditions: Stir the mixture at 20–40 °C for 12 hours. Monitor the reaction by LCMS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Dilute with water and extract with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Solvent and Acid: The combination of DCM as the solvent and a strong acid like TsOH is crucial to suppress the formation of undesired des-CF₃ side products that can arise from the instability of trifluoromethylhydrazine.[1]

Applications and Future Outlook

Trifluoromethyl-substituted pyrazoles are not just synthetic curiosities; they are potent biological agents with a wide range of applications.

Therapeutic Areas of Interest:

-

Anti-inflammatory Agents: As exemplified by Celecoxib, these compounds are effective inhibitors of cyclooxygenase (COX) enzymes.[4][6][11]

-

Antimicrobial and Antifungal Agents: Novel derivatives have shown promising activity against drug-resistant bacteria and various fungal pathogens.[2][12]

-

Anticancer Agents: Some trifluoromethyl-pyrazoles exhibit cytotoxic effects against cancer cell lines.[2]

-

Agrochemicals: The unique properties of these compounds also make them valuable in the development of new pesticides and herbicides.[9]

The future of trifluoromethyl-substituted pyrazole synthesis lies in the development of even more efficient, selective, and sustainable methodologies. The exploration of novel catalytic systems, the use of flow chemistry for safer and more scalable reactions, and the application of computational chemistry to predict and rationalize reaction outcomes will undoubtedly accelerate the discovery of new and improved therapeutic agents based on this remarkable scaffold.

References

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Nanobiotechnology. [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]

-

Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters - ACS Publications. [Link]

-

Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. ResearchGate. [Link]

-

Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Organic Letters. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters - ACS Publications. [Link]

-

Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF 3 -1,3-Enynes with Hydrazines. ACS Publications. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

-

Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]

-

Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

-

Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. [Link]

-

Recent Advances in the Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles. ResearchGate. [Link]

-

Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. RSC Publishing. [Link]

-

Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. SciSpace. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]

-

Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Celecoxib. Wikipedia. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

-

Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids | Request PDF. ResearchGate. [Link]

-

Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing. [Link]

-

Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Taylor & Francis Online. [Link]

-

Some biologically active trifluoromethylated pyrazoles. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Introduction: The Analytical Imperative for a Novel Pyrazole Derivative

In the landscape of drug discovery and development, pyrazole derivatives represent a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities.[1] The specific compound, 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, combines several key pharmacophores: a pyrazole core, a phenyl ring, a methyl group, and a trifluoromethyl (TFM) moiety. The TFM group is of particular interest as it can significantly enhance metabolic stability, binding affinity, and bioavailability. Consequently, the precise and robust characterization of this molecule is paramount for its progression through the development pipeline.

Mass spectrometry (MS) stands as an indispensable analytical tool, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of such novel chemical entities.[2] This guide provides a comprehensive, in-depth framework for the mass spectrometric analysis of this compound, moving beyond a simple recitation of parameters to explain the fundamental rationale behind each methodological choice. It is designed to empower researchers, scientists, and drug development professionals to develop and validate a robust analytical method suitable for their intended purpose.[3]

Physicochemical Properties: The Foundation of MS Method Development

Before embarking on any analysis, a thorough understanding of the analyte's properties is critical. This knowledge informs every subsequent decision in the method development process, from sample preparation to the choice of ionization source.

| Property | Value | Significance for MS Analysis |

| Chemical Structure |  | The structure contains multiple sites amenable to ionization, including the pyrazole nitrogens and the hydroxyl group. The phenyl and trifluoromethyl groups influence its polarity and fragmentation behavior. |

| Molecular Formula | C₁₁H₉F₃N₂O | Allows for the calculation of the exact monoisotopic mass. |

| Monoisotopic Mass | 242.0667 g/mol | This is the target mass for high-resolution mass spectrometry (HRMS), crucial for confirming elemental composition and ensuring specificity.[4] |

Part 1: Strategic Method Development

The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a systematic process where each component is optimized to achieve the desired analytical performance.[5][6] The analyte's properties dictate the optimal conditions.[5]

Ionization Source Selection: The Gateway to the Mass Spectrometer

The first critical choice is the ionization technique. For a molecule like this compound, with its moderate polarity and proton-accepting nitrogen atoms, Electrospray Ionization (ESI) is the most logical starting point.[7]

-

Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar and semi-polar molecules, minimizing in-source fragmentation and typically producing a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[4][7] The pyrazole nitrogens and the phenolic hydroxyl group are readily protonated or deprotonated.

-

Positive Ion Mode (+ESI): Protonation is highly likely on one of the pyrazole nitrogen atoms. This is often the preferred mode for nitrogen-containing heterocyclic compounds as it provides a stable, even-electron species.[8] The mobile phase should be acidified, typically with 0.1% formic acid, to promote the formation of [M+H]⁺ ions.[6]

-

Negative Ion Mode (-ESI): The hydroxyl group is acidic and can be deprotonated to form an [M-H]⁻ ion. This mode should also be investigated, as it can sometimes offer better sensitivity or selectivity depending on the sample matrix. An alkaline mobile phase additive, like ammonium hydroxide, would be used to facilitate this.

-

Recommendation: Begin method development in positive ion mode (+ESI) due to the basicity of the pyrazole nitrogens.

Mass Analyzer and Tandem MS (MS/MS) Optimization

For both structural confirmation and sensitive quantification, tandem mass spectrometry (MS/MS) is essential.[2] This involves selecting the precursor ion (the [M+H]⁺ ion) and fragmenting it to produce characteristic product ions.

-

Precursor Ion Selection (Q1): The first quadrupole (Q1) will be set to isolate the monoisotopic mass of the protonated molecule, m/z 243.0745.

-

Collision-Induced Dissociation (CID): In the collision cell (q2), the isolated precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). The energy of this collision (Collision Energy, CE) is a critical parameter that must be optimized to produce a stable and sensitive product ion spectrum.

-

Product Ion Scanning (Q3): The resulting fragment ions are scanned in the third quadrupole (Q3) to generate the MS/MS spectrum. For quantitative analysis using Multiple Reaction Monitoring (MRM), one or two specific, intense, and stable product ions are selected for monitoring.[2]

Chromatographic Separation: Ensuring Specificity and Performance

Liquid chromatography separates the analyte from matrix components, which is crucial for reducing ion suppression and ensuring accurate quantification.

-

Column Chemistry: A reversed-phase C18 column is the workhorse for small molecules of this polarity and is the recommended starting point.[6][9]

-

Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, will provide good peak shape and retention.[6] An initial gradient might run from 5% to 95% organic phase over several minutes to determine the approximate retention time.[6]

Part 2: A Validated Experimental Protocol

This section details a step-by-step protocol for the quantitative analysis of this compound in a biological matrix like human plasma. This protocol is designed as a self-validating system, incorporating elements required by regulatory guidelines such as ICH Q2(R1).[10][11][12]

Workflow Overview

Step 1: Preparation of Standards and Reagents

-

Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve in methanol to a final volume of 1 mL.

-

Working Solutions: Prepare serial dilutions of the primary stock in 50:50 acetonitrile:water to create working solutions for calibration curve standards and quality controls (QCs).[9]

-

Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of a suitable stable isotope-labeled analogue or a structurally similar compound (e.g., Celecoxib) in methanol. Create a working IS solution at ~50 ng/mL in acetonitrile.

-

Precipitation Solvent: Use acetonitrile containing the working internal standard.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (blank, standards, QCs, unknowns) into a 96-well plate.[9]

-

Add 150 µL of the cold precipitation solvent (acetonitrile with internal standard).

-

Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.

Step 3: LC-MS/MS Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | UPLC/HPLC System | Provides necessary separation efficiency. |

| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Standard for small molecule bioanalysis. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for +ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for +ESI. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A generic gradient to establish retention.[6] |

| Injection Volume | 5 µL | Balances sensitivity and peak shape. |

| MS System | Triple Quadrupole Mass Spectrometer | Gold standard for quantitative analysis.[2] |

| Ionization Mode | ESI Positive | Based on the basic nitrogen sites of the pyrazole ring. |

| Capillary Voltage | 3.5 kV | Standard voltage to achieve a stable spray. |

| Source Temp. | 150 °C | Optimizes solvent evaporation. |

| Desolvation Temp. | 400 °C | Ensures complete desolvation of ions. |

| MRM Transitions | See Part 3 for details | Optimized for sensitivity and specificity. |

Part 3: Data Interpretation & Fragmentation Analysis

The interpretation of the MS/MS spectrum is a deductive process that provides unequivocal structural confirmation. The fragmentation of pyrazole derivatives is influenced by the nature and position of their substituents.[13] Common fragmentation pathways for pyrazoles include the expulsion of HCN or N₂.[14]

Predicted Fragmentation Pathway

The protonated molecule (m/z 243.07) will serve as the precursor ion. Collisional activation is expected to induce cleavage at the weakest bonds. Key predicted fragmentations include:

-

Loss of CO (Carbon Monoxide): A common loss from phenolic compounds, leading to a fragment of m/z 215.08.

-

Cleavage of the Phenyl Group: Loss of the phenyl group (C₆H₅) would result in a fragment of m/z 166.03.

-

Ring Cleavage: The pyrazole ring itself can fragment. A characteristic loss for pyrazoles is HCN (m/z 27), which could occur from a fragment ion. Another key fragmentation involves the cleavage of the N-N bond and subsequent rearrangement.

MRM Transition Selection

Based on the predicted fragmentation, the following MRM transitions would be evaluated for quantitative analysis. The most intense and specific transition is typically used for quantification, with a second used for confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Use |

| Target Compound | 243.1 | 215.1 | [M+H - CO]⁺ | Quantifier |

| Target Compound | 243.1 | 118.1 | [C₈H₈N]⁺ Fragment | Qualifier |

Part 4: Method Validation Principles

For use in regulated environments, the analytical method must be validated to demonstrate its suitability.[15] The validation should adhere to ICH Q2(R1) guidelines and assess the following parameters[3][10][11]:

-

Specificity & Selectivity: The ability to detect the analyte unequivocally in the presence of other components. Assessed by analyzing blank matrix samples to check for interferences at the analyte's retention time.[3]

-

Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve of at least six non-zero standards is analyzed, and the response should be linear (e.g., r² > 0.99).[9]

-

Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility. Assessed by analyzing QC samples at multiple concentrations (low, mid, high) in replicate on multiple days.

-

Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in pre-spiked samples (spiked before extraction) to post-spiked samples (spiked after extraction).[15]

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, room temperature).[15]

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By systematically developing and validating a method based on the physicochemical properties of the molecule—from ionization and fragmentation to chromatographic separation—researchers can achieve robust, reliable, and accurate characterization and quantification. This structured methodology not only ensures data integrity but also accelerates the drug development process by providing a solid analytical foundation.

References

- National Institutes of Health (NIH). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.

- Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.

- Semantic Scholar. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.

- Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson.

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]

-

Drug Development & Delivery. Application of LCMS in small-molecule drug development. Available from: [Link]

-

Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

-

ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Available from: [Link]

-

ResearchGate. Mass spectral investigation of compounds 1 and 11-15. Available from: [Link]

-

ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

International Council for Harmonisation. Final Business Plan ICH Q14: Analytical Procedure Development and Revision of Q2(R1). Available from: [Link]

-

European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

Chemical Synthesis Database. 5-(trifluoromethyl)-1H-pyrazol-3-ol. Available from: [Link]

-

PubChem. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(

ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_2)sulfonamide. Available from: [Link] -

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Wikipedia. Electrospray ionization. Available from: [Link]

-

Cambridge Open Engage. Modeling the ionization efficiency of small molecules in positive electrospray ionization. Available from: [Link]

-

ResearchGate. Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Available from: [Link]

-

Indian Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available from: [Link]

-

National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available from: [Link]

-

MDPI. Procyanidins: Structural Properties, Production Methods, and Modern Applications. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. database.ich.org [database.ich.org]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinicalpub.com [clinicalpub.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jordilabs.com [jordilabs.com]

- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. tandfonline.com [tandfonline.com]

- 14. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to the Crystal Structure of 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Derivatives: Synthesis, Crystallography, and Implications for Drug Design

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of pyrazole are integral to the development of anti-inflammatory, antimicrobial, and antitumor agents.[2][4][5] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and biological activity.[3][4] This guide provides an in-depth technical exploration of the crystal structure of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol and its derivatives, offering insights into their synthesis, solid-state conformation, and intermolecular interactions, which are critical for rational drug design. Understanding the three-dimensional architecture of these molecules through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR).[6]

Synthesis of Trifluoromethylated Pyrazole Derivatives

The synthesis of functionalized pyrazoles is a well-documented area of research. A common and effective method involves the acid-catalyzed condensation of a β-diketone with a substituted hydrazine. For instance, the synthesis of a tricyclic trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, is achieved by reacting 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine.[4][7]

Another versatile approach involves the reaction of a hydrazone intermediate with the Vilsmeier-Haack reagent to form a pyrazole aldehyde.[3] This aldehyde can then undergo further modifications, such as reductive amination with various anilines, to generate a library of derivatives.[3]

The general synthetic pathway for many pyrazole derivatives often starts with the condensation of a β-ketoester, like ethyl acetoacetate, with a hydrazine, such as phenylhydrazine, to form the core pyrazol-5-one ring.[1] Subsequent functionalization at various positions of the pyrazole ring allows for the introduction of diverse substituents to modulate the compound's physicochemical and biological properties.

Elucidating the Three-Dimensional Architecture: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that stabilize the crystal lattice.

Experimental Protocol: A Validated Workflow for Crystal Structure Determination

The following protocol outlines the standardized steps for the crystallographic analysis of pyrazole derivatives.[6][8]

-

Crystal Growth and Selection :

-

High-quality single crystals are paramount for successful X-ray diffraction analysis. Common crystallization techniques include slow evaporation, vapor diffusion, and cooling crystallization.[9]

-

A suitable crystal is selected under a polarizing microscope and mounted on a goniometer head.

-

-

Data Collection :

-

The mounted crystal is cooled in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[6]

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

A series of diffraction images are recorded as the crystal is rotated through various angles.

-

-

Structure Solution and Refinement :

-

The collected diffraction data is processed to yield a set of structure factors.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined by least-squares methods against the experimental data to obtain the final, accurate atomic coordinates and displacement parameters.

-

Structural Analysis of Representative Pyrazole Derivatives

Case Study 1: 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol

The crystal structure of 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol reveals key intermolecular interactions that govern its solid-state assembly.[10][11]

-

Hydrogen Bonding : In the crystal structure, molecules are linked into chains by O—H⋯N hydrogen bonds.[10] This is a common and stabilizing interaction in pyrazole derivatives containing hydroxyl and nitrogen functionalities.

-

Disorder : The trifluoromethyl group in this structure exhibits rotational disorder, with the fluorine atoms occupying two sets of sites with different occupancies.[10] This is a frequently observed phenomenon for trifluoromethyl groups in crystal structures.

| Crystallographic Data for 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol | |

| Chemical Formula | C₅H₅F₃N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5500 (15) |

| b (Å) | 8.3530 (17) |

| c (Å) | 11.371 (2) |

| β (°) | 104.72 (3) |

| Volume (ų) | 693.6 (2) |

| Z | 4 |

Table 1: Key crystallographic parameters for 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol.[10]

Case Study 2: General Features of Phenyl-Substituted Pyrazoles

In many crystal structures of 1-phenyl substituted pyrazoles, the phenyl ring is often twisted relative to the plane of the pyrazole ring. This dihedral angle is influenced by the nature and size of substituents on both rings. Intermolecular interactions frequently involve π-π stacking between aromatic rings and C-H···π interactions.[12]

Visualization of Key Concepts

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for the determination of crystal structures.

Intermolecular Interactions in Pyrazole Crystals

Caption: Common intermolecular interactions observed in pyrazole crystal structures.

Implications for Drug Development

A detailed understanding of the crystal structure of this compound derivatives has profound implications for drug development:

-

Structure-Based Drug Design : The precise coordinates of the atoms can be used for molecular docking studies to predict how these molecules might bind to biological targets such as enzymes or receptors.[5][13]

-

Pharmacophore Modeling : The three-dimensional arrangement of key functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings) defines the pharmacophore, which is essential for biological activity.

-

Polymorphism : Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability. Crystallographic studies are crucial for identifying and characterizing polymorphs.

-

Intellectual Property : A well-characterized crystal structure is a key component of patent applications for new chemical entities.

Conclusion

The crystallographic analysis of this compound and its derivatives provides fundamental insights into their molecular architecture and solid-state behavior. This knowledge is indispensable for researchers in medicinal chemistry and drug development, enabling the rational design of more potent and selective therapeutic agents. The interplay of synthesis, crystallographic analysis, and computational modeling will continue to drive the discovery of novel pyrazole-based drugs.

References